AGN 193109-d7
Overview
Description
AGN 193109-d7 is a deuterium-labeled analog of AGN 193109, a retinoid analog. It acts as a specific and highly effective antagonist of retinoic acid receptors (RARs), with dissociation constants (Kd) of 2 nM for RARα, 2 nM for RARβ, and 3 nM for RARγ . This compound is primarily used in scientific research to study the effects of retinoic acid receptor antagonism.
Mechanism of Action
Target of Action
AGN 193109-d7 is a retinoid analog that acts as a specific and highly effective antagonist of retinoic acid receptors (RARs), with Kds of 2 nM, 2 nM, and 3 nM for RARα, RARβ, and RARγ, respectively . These receptors play a crucial role in regulating cell growth, differentiation, and homeostasis.
Mode of Action
The compound interacts with its targets (RARs) by binding to them with high affinity, thereby inhibiting their activity . This antagonistic action against RARs results in significant changes in the cellular processes regulated by these receptors.
Biochemical Pathways
Given its antagonistic action on rars, it can be inferred that it impacts the retinoic acid signaling pathway, which plays a key role in various biological processes, including embryonic development, cell growth, and differentiation .
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules, as in the case of this compound, can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context. For instance, it has been reported to promote the differentiation of mouse embryonic stem cells into paraxial mesoderm . It also suppresses primary human cardiovascular smooth muscle cell calcification .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, AGN 193109-d7 interacts with retinoic acid receptors (RARs), specifically RARα, RARβ, and RARγ . The nature of these interactions is antagonistic, meaning that this compound binds to these receptors and inhibits their activity .
Cellular Effects
The effects of this compound on cells are primarily due to its antagonistic action on RARs . By inhibiting these receptors, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with RARs . This binding leads to inhibition of these receptors, which in turn can lead to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
AGN 193109-d7 is synthesized by incorporating deuterium into AGN 193109. The synthesis involves the use of stable heavy isotopes of hydrogen, carbon, and other elements, which are incorporated into drug molecules largely as tracers for quantitation during the drug development process . The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling. The production process is typically carried out under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
AGN 193109-d7 undergoes various chemical reactions, including:
Reduction: Reduction reactions may also be possible, but detailed information is limited.
Substitution: This compound can participate in substitution reactions, particularly involving its functional groups
Common Reagents and Conditions
Common reagents and conditions used in reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Major Products
Scientific Research Applications
AGN 193109-d7 has several scientific research applications, including:
Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of drugs
Biology: Employed in studies involving retinoic acid receptors to understand their role in cellular processes
Medicine: Investigated for its potential therapeutic applications in diseases related to retinoic acid receptor signaling
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Similar Compounds
AGN 193109: The non-deuterated analog of AGN 193109-d7, with similar antagonistic activity against RARs
BMS 493: Another retinoic acid receptor antagonist with different binding affinities and pharmacokinetic properties
LE 135: A selective RAR antagonist with distinct molecular targets and pathways
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in pharmacokinetic studies. This isotopic labeling also affects the metabolic profile of the compound, making it a valuable tool in drug development and research .
Properties
IUPAC Name |
4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30)/i1D3,4D,5D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEQLLNVRRTCKJ-KPYMRHKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C)[2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.